molecular formula C6H4BrCl2NO2S B12187572 2-Bromo-4,5-dichlorobenzenesulfonamide

2-Bromo-4,5-dichlorobenzenesulfonamide

Cat. No.: B12187572
M. Wt: 304.98 g/mol
InChI Key: SHPHVOWLQXYWCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4,5-dichlorobenzenesulfonamide is an organic compound with the molecular formula C6H4BrCl2NO2S and a molecular weight of 304.98 g/mol . This compound is characterized by the presence of bromine, chlorine, and sulfonamide functional groups attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-4,5-dichlorobenzenesulfonamide typically involves the bromination and chlorination of benzenesulfonamide derivatives. One common method includes the electrophilic bromination of 4,5-dichlorobenzenesulfonamide using bromine in the presence of a suitable catalyst . The reaction is carried out in a non-polar solvent under controlled temperature conditions to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk manufacturing techniques, ensuring high yield and purity of the final product . The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-dichlorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, altering the compound’s chemical properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the original compound .

Scientific Research Applications

2-Bromo-4,5-dichlorobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dichlorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways . The bromine and chlorine atoms enhance the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4,5-dichlorobenzenesulfonamide is unique due to the combination of bromine, chlorine, and sulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C6H4BrCl2NO2S

Molecular Weight

304.98 g/mol

IUPAC Name

2-bromo-4,5-dichlorobenzenesulfonamide

InChI

InChI=1S/C6H4BrCl2NO2S/c7-3-1-4(8)5(9)2-6(3)13(10,11)12/h1-2H,(H2,10,11,12)

InChI Key

SHPHVOWLQXYWCO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Br)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.